molecular formula C11H20N2O2 B1491120 Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone CAS No. 2005662-42-8

Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone

Katalognummer: B1491120
CAS-Nummer: 2005662-42-8
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: KDACJJVTMRMGGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone is a chemical compound featuring an azetidine ring linked to a 4-(hydroxymethyl)-4-methylpiperidine moiety via a methanone group. This specific architecture suggests its potential utility in medicinal chemistry and drug discovery research, particularly as a building block or a key pharmacophore in the design of biologically active molecules. Compounds with azetidine scaffolds are of significant interest in pharmaceutical development. For instance, research has identified other azetidine-based small molecules as highly potent inhibitors of the menin-MLL protein-protein interaction, a promising therapeutic strategy for treating acute leukemias with MLL rearrangements . Furthermore, certain azetidine derivatives, termed BGAz, have been discovered to exhibit potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis by blocking mycolate assembly and disrupting cell envelope biogenesis, presenting a novel mode of action for antitubercular therapies . The structural elements present in this compound make it a valuable scaffold for probing similar biological targets and for the synthesis of novel chemical entities in various research programs.

Eigenschaften

IUPAC Name

azetidin-3-yl-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(8-14)2-4-13(5-3-11)10(15)9-6-12-7-9/h9,12,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDACJJVTMRMGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C2CNC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials

  • Amino derivative precursor : A 4-(hydroxymethyl)-4-methylpiperidin-1-yl amine or its salt.
  • Epihalohydrin : Epichlorohydrin or epibromohydrin to form the azetidine ring.
  • Acylating agent : Carbonyl-containing reagents such as acid chlorides or anhydrides to introduce the methanone group.

Reaction Conditions and Solvents

  • Solvent : Inert solvents like dichloromethane, tetrahydrofuran (THF), or acetonitrile.
  • Temperature : Generally ambient to moderate heating (20–80 °C), depending on the reactivity of the substrates.
  • Catalysts/Base : Bases such as triethylamine or sodium hydride may be used to facilitate nucleophilic substitution and acylation.

Stepwise Procedure

  • Azetidine ring formation : The amino derivative is reacted with epichlorohydrin under inert conditions to yield the azetidin-3-yl intermediate. This involves nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, followed by ring closure to form the azetidine ring.

  • Hydroxymethyl and methyl substitution : The piperidine ring is substituted at the 4-position with hydroxymethyl and methyl groups either prior to or after azetidine ring formation, depending on synthetic convenience.

  • Acylation to form methanone : The azetidine nitrogen is acylated with an appropriate acyl chloride or equivalent to form the methanone linkage, yielding the final compound.

Data Table: Reaction Parameters and Yields

Step Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
Azetidine ring formation Amino derivative + Epichlorohydrin THF or DCM 25–50 70–85 Inert atmosphere, base present
Piperidine substitution Hydroxymethylation and methylation agents DMF or MeOH 40–60 60–75 Selective substitution at C-4 of piperidine
Acylation (methanone formation) Acyl chloride + base (e.g., Et3N) DCM or ACN 0–25 80–90 Controlled addition, low temperature

Note: Yields are approximate and depend on reaction scale and purification methods.

Research Findings and Optimization

  • Stereochemistry control : The stereochemical outcome at the azetidine and piperidine rings is critical for biological activity. Methods employing chiral auxiliaries or catalysts have been reported to favor specific stereoisomers.
  • Purity and characterization : Advanced chromatographic techniques and spectroscopic analysis (NMR, MS, IR) are used to confirm the structure and purity of the synthesized compound.
  • Scalability : The described methods are adaptable for scale-up in pharmaceutical manufacturing, with optimization of solvent use and reaction times to improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminium hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminium hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield an alcohol derivative .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone has a wide range of applications in scientific research:

Medicinal Chemistry

The compound has been studied for its potential as an acetylcholinesterase inhibitor , which is crucial for treating neurodegenerative diseases like Alzheimer’s disease. In vitro studies indicate significant inhibitory activity, with related compounds showing IC50 values as low as 2.7 µM .

Biological Studies

It serves as a tool for studying enzyme mechanisms and biological pathways. Its ability to inhibit specific enzymes can provide insights into metabolic processes and disease mechanisms.

Material Science

The compound is being explored for developing new materials with enhanced properties, such as improved thermal stability and mechanical strength, making it valuable in industrial applications.

Case Studies

  • Neurodegenerative Disease Research :
    • A study demonstrated that azetidin derivatives effectively inhibit acetylcholinesterase, suggesting their potential use in treating Alzheimer’s disease .
  • Material Development :
    • Research indicated that modifications to the azetidine-piperidine framework could lead to materials with enhanced mechanical properties suitable for industrial applications.

Wirkmechanismus

The mechanism of action of azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites and preventing substrate binding. This can lead to the disruption of specific biological pathways, resulting in various therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues by Ring Substitution

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Ref.
Target Compound Azetidine + Piperidine 4-(Hydroxymethyl)-4-methylpiperidine C₁₃H₂₂N₂O₂ 238.33 Hydrophilic (hydroxymethyl), steric hindrance (methyl) -
(4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone Piperidine + Aryl 3,4,5-Trimethoxyphenyl C₁₆H₂₃NO₄ 293.36 Lipophilic (methoxy groups), aromatic π-stacking
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone Azetidine + Pyrrolidine 4,4-Difluoro, 2-(hydroxymethyl)pyrrolidine C₁₀H₁₅F₂N₂O₂ 245.24 Enhanced electronegativity (F), conformational flexibility
(Thiazol-2-yl)(4-(azetidin-3-yl)piperazin-1-yl)methanone Piperazine + Azetidine Thiazole, azetidine C₁₁H₁₆N₄OS 252.34 Basic (piperazine), heteroaromatic (thiazole)

Key Observations :

  • Hydrophilicity : The target compound’s hydroxymethyl group enhances water solubility compared to lipophilic analogs like the trimethoxyphenyl derivative .
  • Ring Strain : Azetidine’s 4-membered ring introduces strain, which may affect binding kinetics versus less-strained piperidine or pyrrolidine derivatives .
Physicochemical Properties
  • pKa : The hydroxymethyl group in the target compound may exhibit a predicted pKa of ~10–11 (similar to ’s thiazole derivative), enabling pH-dependent solubility .
  • LogP : Estimated LogP for the target is ~1.5 (hydrophilic), contrasting with the trimethoxyphenyl analog (LogP ~2.8) .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : The 4-methyl group on piperidine in the target compound may reduce off-target interactions compared to smaller substituents (e.g., ’s pyrrolidine derivative) .
  • Hydrogen Bonding: The methanone bridge and hydroxymethyl group likely participate in hydrogen bonding with targets, akin to morpholinoethyl groups in cannabinoid receptor ligands () .

Biologische Aktivität

Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C_{13}H_{20}N_{2}O_{2}
  • Molecular Weight : 236.31 g/mol

1. Acetylcholinesterase Inhibition

One of the primary biological activities investigated for this compound is its potential as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where they help increase acetylcholine levels in the brain.

Research Findings :

  • In vitro studies have shown that azetidin derivatives exhibit significant AChE inhibitory activity. For example, a related compound demonstrated an IC50 value of 2.7 µM, indicating strong efficacy in inhibiting AChE activity .

2. CCR6 Receptor Modulation

The compound has also been studied for its role as a CCR6 receptor modulator . CCR6 is implicated in various inflammatory processes and has been targeted for therapeutic interventions in autoimmune diseases.

Case Study :

  • A study highlighted that azetidin derivatives could effectively modulate CCR6 receptor activity, suggesting their potential use in treating conditions like multiple sclerosis and rheumatoid arthritis .

The mechanisms through which azetidin derivatives exert their biological effects involve:

  • Molecular Docking Studies : Computational studies have elucidated how these compounds interact with target enzymes and receptors at the molecular level, providing insights into their binding affinities and specific interactions within active sites.

Data Summary

Biological ActivityIC50 Value (µM)Mechanism of ActionReference
AChE Inhibition2.7Competitive inhibition
CCR6 ModulationN/AReceptor modulation

Q & A

Q. How can the synthesis of Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone be optimized for improved yield and purity?

Methodological Answer:

  • Coupling Reagents : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) or acetonitrile under inert conditions, as demonstrated in analogous piperidine-azetidine coupling reactions .
  • Solvent Selection : Optimize solvent polarity (e.g., CHCl₃/MeOH or n-hexane/EtOAc) to enhance crystallinity and purity, as seen in yields ranging from 25% to 78% for structurally related compounds .
  • Purification : Employ column chromatography with gradient elution (e.g., n-hexane to EtOAc) followed by recrystallization to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra in CDCl₃ or DMSO-d₆ to confirm regiochemistry and functional group integration. For example, azetidine and piperidine ring protons typically resonate at δ 3.2–4.5 ppm, while hydroxymethyl groups appear at δ 4.1–4.3 ppm .
  • HPLC : Use reverse-phase C18 columns with UV detection at 254 nm. Retention times between 11–12 minutes and peak areas >95% indicate high purity .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., deviations <0.3% validate synthesis accuracy) .

Q. How should the compound’s stability be assessed under different storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C with 60% relative humidity for 1–3 months. Monitor degradation via HPLC and NMR for ketone oxidation or hydroxymethyl dehydration .
  • Light Sensitivity : Expose to UV (254 nm) and visible light; track photodegradation products using LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the azetidine (e.g., fluorination) or piperidine rings (e.g., methyl/hydroxymethyl variations) to assess pharmacological impacts .
  • In Vitro Assays : Use enzyme inhibition assays (e.g., monoacylglycerol lipase) or receptor binding studies (e.g., CB1 inverse agonism) with IC₅₀ determinations .
  • Data Correlation : Compare activity trends with computational descriptors (e.g., LogP, polar surface area) to identify key pharmacophores .

Q. How can contradictions in NMR data arising from dynamic processes be resolved?

Methodological Answer:

  • Variable Temperature NMR : Perform experiments at 25°C to 60°C to identify coalescence temperatures for rotameric or ring-puckering equilibria .
  • Decoupling Techniques : Use NOESY or ROESY to distinguish between axial/equatorial conformers in piperidine rings .
  • Solvent Effects : Compare spectra in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to stabilize specific conformations .

Q. What computational approaches model the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in active sites (e.g., CB1 receptors). Validate with MD simulations (GROMACS) over 100 ns to assess stability .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities, correlating with experimental IC₅₀ values .

Q. How can discrepancies between theoretical and experimental elemental analysis data be addressed?

Methodological Answer:

  • Repurification : Re-crystallize or chromatograph the compound to remove residual solvents or salts, which may skew C/H/N ratios .
  • Alternative Techniques : Validate purity via high-resolution mass spectrometry (HRMS) to confirm molecular ion accuracy (e.g., [M+Na]⁺ deviations <2 ppm) .

Q. What crystallography methods are suitable for determining the compound’s 3D structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement, applying TWIN/BASF commands for handling potential twinning .
  • Data Collection : Optimize at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) to resolve azetidine-piperidine dihedral angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Azetidin-3-yl(4-(hydroxymethyl)-4-methylpiperidin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.